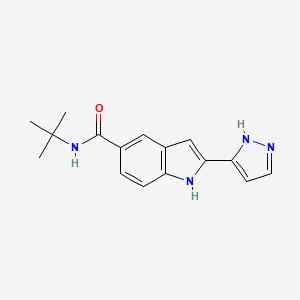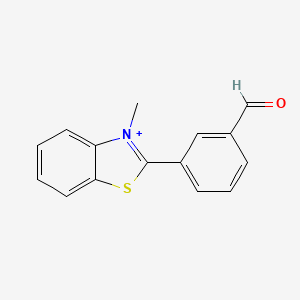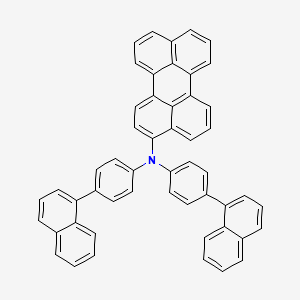
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by the presence of naphthalene and phenyl groups attached to a perylene core, which contributes to its excellent charge transport properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylamine with 4-bromobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including condensation and cyclization, to yield the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and halogenating agents like Br2. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or chloroform .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced amine derivatives from reduction, and halogenated compounds from substitution reactions .
Scientific Research Applications
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Polymer Solar Cells: It is also employed in polymer solar cells to enhance the efficiency of charge transport and improve the overall performance of the cells.
Mechanism of Action
The mechanism by which N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within the device, improving the efficiency of charge transport. Its molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs and other organic electronic devices.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine stands out due to its unique combination of naphthalene and phenyl groups attached to a perylene core, which provides superior charge transport properties and stability compared to other similar compounds .
Properties
CAS No. |
558453-88-6 |
|---|---|
Molecular Formula |
C52H33N |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
N,N-bis(4-naphthalen-1-ylphenyl)perylen-3-amine |
InChI |
InChI=1S/C52H33N/c1-3-16-41-34(10-1)12-5-18-43(41)36-24-28-39(29-25-36)53(40-30-26-37(27-31-40)44-19-6-13-35-11-2-4-17-42(35)44)50-33-32-48-46-21-8-15-38-14-7-20-45(51(38)46)47-22-9-23-49(50)52(47)48/h1-33H |
InChI Key |
PWLIHVZOSPRPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
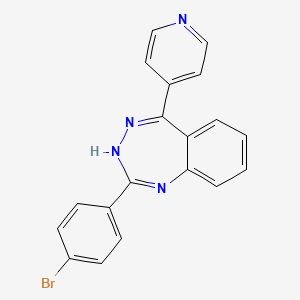
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
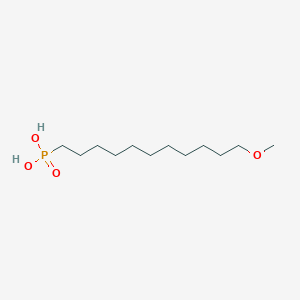

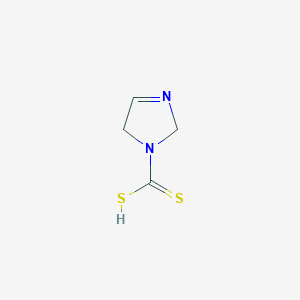
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
